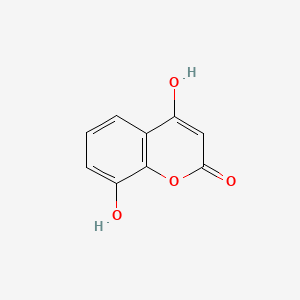

4,8-Dihydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKGTOOPNQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

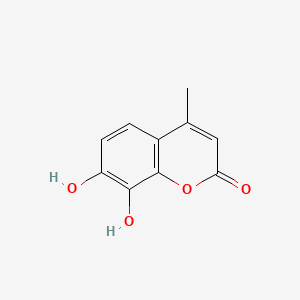

An In-depth Technical Guide to the Basic Properties of 7,8-Dihydroxy-4-methyl-2H-chromen-2-one

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide was initially designed to cover 4,8-dihydroxy-2H-chromen-2-one. However, a comprehensive literature review revealed a scarcity of specific experimental data for this particular isomer. To provide a data-rich and technically valuable resource, this guide has been pivoted to focus on the well-characterized and structurally related isomer, 7,8-dihydroxy-4-methyl-2H-chromen-2-one . This compound, also known as 4-methyldaphnetin, serves as an excellent exemplar for the dihydroxycoumarin class, offering robust data for synthesis, characterization, and biological context.

Executive Summary

Coumarins, a class of benzopyrone-containing natural products, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Dihydroxy-substituted coumarins are particularly noteworthy for their antioxidant, anti-inflammatory, and potential anticancer properties. This guide provides a detailed technical overview of the fundamental properties of 7,8-dihydroxy-4-methyl-2H-chromen-2-one, a representative dihydroxycoumarin. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol via Pechmann condensation, spectroscopic characterization, and a discussion of its potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in the study and application of coumarin derivatives in drug discovery and development.

Chemical Identity and Physicochemical Properties

7,8-Dihydroxy-4-methyl-2H-chromen-2-one is a hydroxylated derivative of coumarin. The presence of two adjacent hydroxyl groups on the benzene ring and a methyl group on the pyrone ring significantly influences its chemical behavior and biological activity.

-

IUPAC Name: 7,8-dihydroxy-4-methyl-2H-chromen-2-one

-

Synonyms: 4-Methyldaphnetin, 7,8-Dihydroxy-4-methylcoumarin[1]

-

CAS Number: 2107-77-9[1]

-

Chemical Structure:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 7,8-dihydroxy-4-methyl-2H-chromen-2-one. These properties are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation for biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₄ | [1] |

| Molecular Weight | 192.17 g/mol | [1] |

| Melting Point | 235–237 °C | Arkivoc (2021) |

| Appearance | White solid | Arkivoc (2021) |

| Solubility | Soluble in DMSO and ethanol.[2] Sparingly soluble in water. | Inferred from structural analogues |

| Topological Polar Surface Area | 66.8 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis Protocol: Pechmann Condensation

The most common and efficient method for synthesizing 4-methyl-substituted dihydroxycoumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For 7,8-dihydroxy-4-methyl-2H-chromen-2-one, pyrogallol (1,2,3-trihydroxybenzene) serves as the phenolic precursor, and ethyl acetoacetate is the β-ketoester.

The causality behind this choice lies in the electron-rich nature of pyrogallol, which facilitates the crucial electrophilic aromatic substitution step. The reaction is typically catalyzed by a strong acid like sulfuric acid or a solid acid catalyst like Amberlyst-15 for a greener approach.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7,8-dihydroxy-4-methyl-2H-chromen-2-one.

Detailed Experimental Methodology

This protocol is adapted from established green chemistry procedures for Pechmann condensation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrogallol (10 mmol) and ethyl acetoacetate (11 mmol).

-

Catalyst Addition: Add the acid catalyst. For a classic approach, slowly add concentrated sulfuric acid (10 ml) while cooling in an ice bath. For a greener alternative, use a solid acid catalyst like Amberlyst-15 (0.2 g).[3]

-

Reaction Execution: Heat the reaction mixture in an oil bath. If using sulfuric acid, maintain the temperature below 10°C initially, then allow it to stir at room temperature for 18 hours. If using Amberlyst-15, heat to 110°C.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting phenol is a key indicator of reaction completion.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The self-validating aspect of this protocol is the precipitation of a solid upon quenching, indicating successful product formation. Further purify the crude solid by recrystallization from aqueous ethanol to yield the final product as a white solid.

Spectroscopic Characterization

Structural elucidation and confirmation of 7,8-dihydroxy-4-methyl-2H-chromen-2-one are achieved through standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the α,β-unsaturated lactone carbonyl group appears around 1670-1700 cm⁻¹.

-

C=C Stretch: Aromatic and pyrone double bond stretching vibrations are observed in the 1500-1650 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is crucial for confirming the substitution pattern of the coumarin core. The following data is for spectra recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Phenolic -OH |

| ~10.2 | Singlet | 1H | Phenolic -OH |

| ~6.18 | Singlet | 1H | H-Ar |

| ~6.09 | Singlet | 1H | H-Ar |

| ~5.76 | Singlet | 1H | H-C3 (pyrone ring) |

| ~2.41 | Singlet | 3H | -CH₃ |

(Note: Specific aromatic proton assignments may vary slightly based on literature sources and experimental conditions.)

Potential Biological Activities and Applications

While specific bioactivity data for 7,8-dihydroxy-4-methyl-2H-chromen-2-one is limited, the broader class of dihydroxycoumarins exhibits a range of promising pharmacological properties. The presence of hydroxyl groups is strongly correlated with the radical scavenging and antioxidant effects of coumarins.

Antioxidant and Radical Scavenging Activity

Dihydroxycoumarins, such as the related 5,8-dihydroxycoumarin, have demonstrated potent antioxidant activity. This is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This property makes them attractive candidates for mitigating oxidative stress-related pathologies.

Anti-inflammatory and Enzyme Inhibition

Many coumarin derivatives are known to possess anti-inflammatory properties. They can act as inhibitors for various enzymes involved in inflammatory pathways. For instance, some synthetic coumarins have shown inhibitory activity against Taq DNA polymerase and MMLV-RT, suggesting potential applications as antiretroviral or antitumor agents.

Logic of Dihydroxy Substitution

Caption: Dihydroxylation enhances the biological properties of the coumarin core.

Safety and Handling

As a laboratory chemical, 7,8-dihydroxy-4-methyl-2H-chromen-2-one and its structural analogues should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

7,8-Dihydroxy-4-methyl-2H-chromen-2-one is a valuable model compound for the study of dihydroxycoumarins. Its synthesis is straightforward via the Pechmann condensation, and its structure is readily confirmed by standard spectroscopic methods. The established antioxidant and anti-inflammatory potential of the dihydroxycoumarin class positions this and related molecules as promising scaffolds for further investigation in drug discovery. This guide provides the core technical information necessary for researchers to confidently synthesize, characterize, and explore the biological applications of this important class of compounds.

References

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(2). Available at: [Link]

-

PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

Deshmukh, M. B., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 333-338. Available at: [Link]

-

Kumar, A., & Singh, A. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 43-46. Available at: [Link]

-

Gunduz, C., et al. (2015). Comparison of observed and calculated FT-IR spectra of 8-formyl-7-hydroxy-4-methylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 103-111. Available at: [Link]

-

Kadhim, W. R., & Al-Amiery, A. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841. Available at: [Link]

-

Juodyte, E., et al. (2013). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 18(4), 4493-4508. Available at: [Link]

-

PubChem. (n.d.). 7,8-Dihydroxy-4-methylcoumarin. National Center for Biotechnology Information. Retrieved from: [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(58), 30651-30655. Available at: [Link]

-

NIST. (n.d.). Hymecromone. National Institute of Standards and Technology. Retrieved from: [Link]

-

PubChem. (n.d.). 8-hydroxy-4-methyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

Marković, Z., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link]

-

SpectraBase. (n.d.). 7-Hydroxy-4-methyl-8-nitrocoumarin. Retrieved from: [Link]

-

Reddy, C. S., et al. (2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Rasayan Journal of Chemistry, 5(4), 462-467. Available at: [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2019). Synthesis of coumarin by Pechman reaction -A Review. Journal of Engineering and Applied Sciences, 14(1), 1-6. Available at: [Link]

-

Hussein, F. A., et al. (2016). synthesis, physical properties of new 4-methyl coumarin derivatives. International Journal of Pharmacognosy, 3(4), 175-183. Available at: [Link]

-

PubChem. (n.d.). 8-Amino-7-hydroxy-4-methyl-chromen-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

-

Juodyte, E., et al. (2013). Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin. Molecules, 18(4), 4493-508. Available at: [Link]

-

Al-Khafaji, M. S., et al. (2024). Biologically active 7-hydroxycoumarins derived from umbelliferone... Journal of Medicinal Chemistry, 67(1), 1-22. Available at: [Link]

-

Kontogiorgis, C. A., et al. (2006). Chemistry and biological activity of coumarins at molecular level. Current Medicinal Chemistry, 13(28), 3369-3386. Available at: [Link]

-

Joshi, S. A., & Chudasama, U. V. (2006). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Indian Chemical Society, 83(1), 73-77. Available at: [Link]

-

Raut, A. B., et al. (2021). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR, 8(6), 74-78. Available at: [Link]

Sources

A Technical Guide to the Natural Provenance of 4,8-Dihydroxycoumarin (Daphnetin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dihydroxycoumarin, more commonly known as daphnetin, is a naturally occurring simple coumarin, a class of secondary metabolites characterized by a benzo-α-pyrone framework.[1] This compound and its glycosidic derivatives have attracted significant scientific interest due to a wide array of potent pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] This technical guide provides an in-depth exploration of the natural sources of daphnetin, its biosynthetic pathway, established protocols for its extraction and isolation, and an overview of its therapeutic potential. The information is structured to provide researchers and drug development professionals with a comprehensive, actionable resource for harnessing this promising bioactive compound.

Natural Distribution of 4,8-Dihydroxycoumarin (Daphnetin)

Daphnetin is found across various plant families, though its most concentrated and well-documented sources belong to the Thymelaeaceae family. It exists in plants as the free aglycone (daphnetin) or more commonly as a glycoside, primarily daphnin (daphnetin-7-β-D-glucoside).[3][4]

Primary Botanical Sources

The genus Daphne is the most prominent source of daphnetin.[1][2] These evergreen and deciduous shrubs, native to Europe, North Africa, and parts of Asia, are renowned for containing over 50 different coumarin compounds.[1][5]

Table 1: Prominent Plant Sources of Daphnetin and its Glycosides

| Family | Genus | Species | Common Name(s) | Plant Part(s) | Key Compounds |

| Thymelaeaceae | Daphne | D. odora | Winter Daphne | - | Daphnin, Daphnetin-8-glucoside[1] |

| Thymelaeaceae | Daphne | D. mezereum | Mezereon | Shoots | Daphnin, Daphnetin[1][3] |

| Thymelaeaceae | Daphne | D. gnidium | Flax-leaved Daphne | Leaves, Stems | Daphnetin[1] |

| Thymelaeaceae | Daphne | D. oleoides | - | - | Daphnetin[1][2] |

| Thymelaeaceae | Daphne | D. giraldii | - | - | Daphnetin[1][2] |

| Thymelaeaceae | Daphne | D. koreana | Korean Daphne | - | Daphnetin[1] |

| Thymelaeaceae | Daphne | D. tangutica | - | - | Daphnetin[1] |

| Euphorbiaceae | Euphorbia | E. lathyris | Caper Spurge | Seeds | Daphnetin, Esculetin[1] |

| Asteraceae | Matricaria | M. chamomilla | Chamomile | - | Daphnin, Daphnetin[3][4] |

Other Documented Sources

Beyond the primary sources, daphnetin has been identified in other plants, highlighting its widespread, albeit less concentrated, distribution. For instance, it has been reported in Sinacalia tangutica and Solanum tuberosum (potato).[6] Additionally, the structurally related 5,8-dihydroxycoumarin has been isolated from sweet grass (Hierochloë odorata).[7]

Biosynthesis Pathway

The biosynthesis of daphnetin, like other coumarins, originates from the shikimate pathway , which produces aromatic amino acids.[1] The core structure is derived from L-phenylalanine.

The pathway involves a series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), which are foundational to the phenylpropanoid pathway.[8] While the precise terminal steps leading specifically to 7,8-dihydroxylation can vary between species, the general sequence involves hydroxylation and lactonization of cinnamic acid derivatives. In Daphne odora, daphnin (the 7-glucoside) is formed from p-glucosyl oxycinnamic acid and can be further converted to the more stable 8-glucoside by a transglucosidase enzyme.[3]

Caption: Generalized biosynthetic pathway of daphnetin and daphnin.

Extraction and Isolation Protocols

The extraction of daphnetin and its glycosides relies on their polarity. Polar solvents are generally most effective for extracting the glycosidic forms, which can then be hydrolyzed to yield the aglycone.[9]

General Methodology: Solvent Extraction

The choice of solvent is critical for efficient extraction. Due to the hydroxyl groups, daphnetin and especially its glycoside daphnin are polar molecules.

-

High-Efficiency Solvents: Polar solvents like methanol, ethanol, and water are highly effective for extracting coumarin glycosides.[9] Methanol is often used for exhaustive extraction of dried plant material.[10]

-

Low-Efficiency Solvents: Non-polar solvents such as chloroform and diethyl ether are generally poor at extracting the glycosides but can be used for partitioning to remove lipids and other non-polar compounds from the crude extract.[9]

Detailed Protocol: Extraction and Purification from Daphne Species

This protocol is a synthesized methodology based on common practices in natural product chemistry.

Step 1: Plant Material Preparation

-

Collect the desired plant parts (e.g., stems, leaves of Daphne odora).

-

Air-dry the material in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

Step 2: Maceration or Soxhlet Extraction

-

Maceration: Submerge the powdered plant material (e.g., 100 g) in a suitable solvent like 80% methanol (e.g., 1 L) in a sealed container.[7]

-

Agitate the mixture periodically for 24-72 hours at room temperature.

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.[11] Repeat the extraction process on the residue 2-3 times to ensure exhaustive extraction.

-

Soxhlet (Alternative): For a more exhaustive and faster extraction, use a Soxhlet apparatus with methanol. This method is particularly effective but may not be suitable for highly heat-sensitive compounds.[9]

Step 3: Concentration and Fractionation

-

Combine all filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

To separate daphnetin (aglycone) from its glycosides and other compounds, perform liquid-liquid partitioning. Resuspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Daphnetin and its glycosides will typically concentrate in the more polar fractions (ethyl acetate and n-butanol).

Step 4: Hydrolysis (Optional, to obtain Daphnetin from Daphnin)

-

Dissolve the polar fraction (containing daphnin) in an acidic solution (e.g., 2M HCl).

-

Heat the mixture (e.g., at 80-100°C) for 1-2 hours to hydrolyze the glycosidic bond, releasing the aglycone (daphnetin) and glucose.

-

After cooling, extract the resulting daphnetin with a solvent like ethyl acetate.

Step 5: Chromatographic Purification

-

Subject the daphnetin-rich fraction to column chromatography over silica gel (200-300 mesh).[12]

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity (e.g., a gradient of chloroform to methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[12]

-

For final purification to achieve high purity, fractions containing daphnetin can be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC).[13]

Step 6: Structure Elucidation

-

Confirm the identity and purity of the isolated compound using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[12]

Sources

- 1. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 3. Daphnin - Wikipedia [en.wikipedia.org]

- 4. Daphnetin - Wikipedia [en.wikipedia.org]

- 5. plantura.garden [plantura.garden]

- 6. Daphnetin | C9H6O4 | CID 5280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,8-Dihydroxy-2H-chromen-2-one

This guide provides a comprehensive technical overview of 4,8-dihydroxy-2H-chromen-2-one, a significant member of the coumarin family. Coumarins, characterized by their 2H-1-benzopyran-2-one core structure, are a widely studied class of compounds found in nature and produced synthetically.[1] They exhibit a vast range of biological activities, making them scaffolds of great interest in medicinal chemistry and drug development.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's identification, synthesis, properties, and purification.

Compound Identification and Properties

Precise identification is the cornerstone of any chemical research. 4,8-Dihydroxy-2H-chromen-2-one is a distinct isomer within the dihydroxycoumarin subgroup. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4,8-Dihydroxy-2H-chromen-2-one | [4] |

| Synonyms | 4,8-Dihydroxycoumarin, 4,8-Dihydroxy-2H-1-benzopyran-2-one | [4] |

| CAS Number | 106754-20-5 | [4] |

| Molecular Formula | C₉H₆O₄ | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

Physicochemical & Spectroscopic Data

While specific experimental data for the 4,8-dihydroxy isomer is sparse in publicly available literature, properties can be inferred from closely related and well-studied dihydroxycoumarin isomers, such as 7,8-dihydroxycoumarin (Daphnetin) and 4,7-dihydroxycoumarin.[5][6] Hydroxylated coumarins are typically crystalline solids.[7] Spectroscopic analysis is critical for structural confirmation.

| Data Type | Expected Characteristics |

| Appearance | Off-white to pale yellow crystalline solid. |

| ¹H-NMR | The proton nuclear magnetic resonance (¹H-NMR) spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton at the C3 position, and signals for the two hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.[8][9] |

| ¹³C-NMR | The carbon-13 nuclear magnetic resonance (¹³C-NMR) spectrum will display nine distinct carbon signals, including a characteristic signal for the lactone carbonyl carbon (C2) at a downfield chemical shift.[8][9] |

| IR Spectroscopy | The infrared (IR) spectrum should exhibit characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching of the lactone (~1650-1700 cm⁻¹), and C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).[10] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[11] |

Synthesis of 4,8-Dihydroxy-2H-chromen-2-one

The most prevalent and versatile method for synthesizing coumarins from simple precursors is the Pechmann condensation .[12][13] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[14]

The Pechmann Condensation: Mechanistic Insight

The synthesis of 4,8-dihydroxy-2H-chromen-2-one would logically proceed via the Pechmann condensation of pyrogallol (1,2,3-trihydroxybenzene) with a suitable β-ketoester, such as ethyl acetoacetate , in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst.[12]

The causality of this pathway is as follows:

-

Transesterification: The acid catalyst protonates the ester carbonyl of the β-ketoester, activating it for nucleophilic attack by a phenolic hydroxyl group of pyrogallol.

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The catalyst then activates the ketone carbonyl, facilitating an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, ortho to the newly formed ether linkage, to form the heterocyclic ring.

-

Dehydration: A final acid-catalyzed dehydration step eliminates a molecule of water to form the stable, aromatic coumarin ring system.[14]

The use of pyrogallol is key, as its 1,2,3-trihydroxy substitution pattern provides the necessary ortho-hydroxyl group for cyclization to form the 8-hydroxy substituted coumarin.

Experimental Protocol: Synthesis via Pechmann Condensation

This protocol is adapted from established procedures for similar dihydroxycoumarins.[10][15]

Reagents & Equipment:

-

Pyrogallol (1,2,3-trihydroxybenzene)

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Ice bath

-

Distilled water

-

Ethanol (for recrystallization)

-

Büchner funnel and filter paper

Procedure:

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrogallol (1.0 eq).

-

Addition of Reagents: Add ethyl acetoacetate (1.0-1.2 eq) to the flask. Begin stirring to create a slurry.

-

Catalyst Addition (Caution): Place the flask in an ice bath to control the exothermic reaction. Slowly and dropwise, add concentrated sulfuric acid (e.g., 2-3 mL per 10 mmol of phenol) to the stirring mixture. The mixture will become warm and may change color.

-

Reaction: After the addition of acid is complete, remove the flask from the ice bath and heat the mixture gently (e.g., 80-90 °C) for 1-2 hours.[15] The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any residual acid.

-

Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.

Purification and Characterization

The crude product obtained from synthesis requires purification to remove unreacted starting materials and byproducts.

Purification Workflow

The most common method for purifying solid organic compounds like coumarins is recrystallization.[16] For more challenging separations, column chromatography is employed.[17][18]

Recrystallization Protocol:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

-

Complete the crystallization by placing the flask in an ice bath.

-

Collect the pure crystals by vacuum filtration and dry them.

Characterization

The identity and purity of the final product must be confirmed.

-

Melting Point: A sharp, defined melting point range indicates high purity.

-

TLC: A single spot on a TLC plate in multiple solvent systems suggests a pure compound.

-

Spectroscopy: Confirm the structure using NMR, IR, and MS, comparing the obtained spectra with expected values.[8]

Biological Activities and Applications

Coumarins are renowned for their diverse pharmacological profiles. The presence and position of hydroxyl groups significantly influence their biological activity.[2] Dihydroxycoumarins, in particular, are noted for several key properties:

-

Antioxidant Activity: Coumarins with multiple hydroxyl groups often exhibit strong radical scavenging and antioxidant properties.[2][19] This is a well-documented effect, making them of interest for conditions related to oxidative stress.[3]

-

Anticoagulant Properties: The 4-hydroxycoumarin scaffold is famous for its anticoagulant effects, as seen in drugs like warfarin.[20] While the 4,8-dihydroxy substitution may modulate this activity, it remains a primary area of investigation for this class of compounds.

-

Anti-inflammatory and Anticancer Effects: Various dihydroxycoumarin derivatives have demonstrated potential as anti-inflammatory and anticancer agents.[3][21] Daphnetin (7,8-dihydroxycoumarin), for instance, shows anti-inflammatory and anti-angiogenesis effects.[7]

The 4,8-dihydroxy substitution pattern provides a unique electronic and steric profile that warrants further investigation to fully elucidate its therapeutic potential and specific molecular targets.

Conclusion

4,8-Dihydroxy-2H-chromen-2-one is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through established methods like the Pechmann condensation. A thorough understanding of its synthesis, purification, and characterization is essential for researchers aiming to explore its biological activities. The insights provided in this guide serve as a foundational resource for professionals engaged in the discovery and development of novel coumarin-based therapeutic agents.

References

-

Jadzyn, J., et al. (2013). Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Molecules, 18(4), 4749-4767. Available at: [Link]

-

Račkauskas, S., et al. (2013). Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin. Food Chemistry, 138(2-3), 1346-1352. Available at: [Link]

-

Jingwen, C. (2022). Response to "What are the techniques that can be use to purify coumarins?". ResearchGate. Available at: [Link]

-

Yang, D., et al. (2014). Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 19(11), 17462-17471. Available at: [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one. National Center for Biotechnology Information. Available at: [Link]

-

Joshi, U. D., & Chudasama, U. V. (2007). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry, 46B, 831-836. Available at: [Link]

-

Contreras-García, A., et al. (2011). Chemistry and biological activity of coumarins at molecular level. Bioorganic & Medicinal Chemistry, 19(24), 7303-7306. Available at: [Link]

-

Lozano-Vidal, J. V., et al. (2023). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. Journal of Chemical Education, 100(10), 4124-4130. Available at: [Link]

-

Saleh, A., et al. (2024). Biologically active 7-hydroxycoumarins derived from umbelliferone. ResearchGate. Available at: [Link]

-

Ghashang, M., & Fazel, M. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Synthetic Chemistry. Available at: [Link]

-

Ghashang, M., & Fazel, M. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Journal of Synthetic Chemistry. Available at: [Link]

-

Wikipedia. (2023). Pechmann condensation. Available at: [Link]

-

Harvard University. (n.d.). Pechmann Condensation. Chemistry Department. Available at: [Link]

-

Antonijević, M., et al. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Molecules, 27(19), 6296. Available at: [Link]

-

Glamočlija, J., et al. (2015). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 80(10), 1235-1243. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-HYDROXY-2H-CHROMEN-2-ONE. Available at: [Link]

-

Božić, A., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1357-1376. Available at: [Link]

-

El-Sayed, M., et al. (2022). 1H- and 13C-NMR Spectroscopic Data of Compounds 2, 13, and 14. ResearchGate. Available at: [Link]

-

Rao, H. S. P., & Tangeti, V. S. (2013). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences, 125(4), 777-790. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-18. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 4-hydroxy-2H-chromen-2-one. Available at: [Link]

-

Gholap, A. R., & Gill, C. H. (2010). Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. Der Pharma Chemica, 2(4), 236-241. Available at: [Link]

-

Rao, H. S. P., & Tangeti, V. S. (2013). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences, 125(4), 777-790. Available at: [Link]

-

Chem Help ASAP. (2022). Differences & Similarities of 1H & 13C NMR Spectroscopy. YouTube. Available at: [Link]

-

Radulović, N. S., et al. (2014). 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. Available at: [Link]

-

Wikipedia. (2023). Daphnetin. Available at: [Link]

-

ChemBK. (n.d.). 4-hydroxy-2H-chromen-2-one. Available at: [Link]

-

PubChem. (n.d.). 4,7-Dihydroxycoumarin. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (2023). Dihydroxycoumarin. Available at: [Link]

-

PubChem. (n.d.). Daphnetin. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Search Results Page | Fisher Scientific [fishersci.ca]

- 2. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. 4,7-Dihydroxycoumarin | C9H6O4 | CID 54679630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Daphnetin | C9H6O4 | CID 5280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Daphnetin - Wikipedia [en.wikipedia.org]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. youtube.com [youtube.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Pechmann Condensation [organic-chemistry.org]

- 15. DSpace [open.bu.edu]

- 16. jsynthchem.com [jsynthchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Total Synthesis of Six 3,4-Unsubstituted Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Chemistry and biological activity of coumarins at molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,8-Dihydroxycoumarin: Properties, Characterization, and Therapeutic Context

Foreword: Unveiling the Potential of a Key Synthetic Intermediate

Within the vast and pharmacologically significant family of coumarins, the dihydroxy-substituted scaffolds represent a particularly intriguing class of molecules. This guide provides a comprehensive technical overview of 4,8-dihydroxycoumarin, a specific isomer that holds importance as a synthetic intermediate in the generation of active metabolites of widely-used anticoagulant drugs. While experimental data for this particular isomer is not as abundant as for its counterparts like 7,8-dihydroxycoumarin (daphnetin), this guide consolidates the available information and leverages comparative data from related isomers to provide researchers, scientists, and drug development professionals with a foundational understanding of its physical, chemical, and biological properties. Our objective is to present a scientifically rigorous resource that not only details the known characteristics of 4,8-dihydroxycoumarin but also illuminates the causality behind its behavior and the experimental methodologies crucial for its study.

Molecular Structure and Physicochemical Properties

4,8-Dihydroxycoumarin, with the chemical formula C₉H₆O₄ and a molecular weight of 178.14 g/mol , is a derivative of coumarin featuring hydroxyl groups at the 4 and 8 positions.[1][2] The presence and location of these hydroxyl groups significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its physical and chemical properties.

Comparative Physicochemical Data

Direct experimental data for the melting point, solubility, and pKa of 4,8-dihydroxycoumarin is limited in publicly accessible literature. However, we can infer its probable characteristics by comparing it with its isomers. This comparative approach is fundamental in the early stages of drug development for predicting the behavior of novel or less-studied compounds.

| Property | 4,8-Dihydroxycoumarin | 7,8-Dihydroxycoumarin (Daphnetin) | 4,7-Dihydroxycoumarin | 5,8-Dihydroxycoumarin |

| CAS Number | 106754-20-5[1] | 486-35-1[3] | 1983-81-9 | Not readily available |

| Melting Point | Data not available | 265-268 °C (decomposes)[4] | 282 °C[5] | Data not available |

| Solubility | Data not available | Soluble in Methanol[4]; Insoluble in water[6] | Data not available | Data not available |

| pKa (Predicted) | Data not available | 7.61 ± 0.20[4] | Data not available | Data not available |

This table presents a comparative overview of the physicochemical properties of dihydroxycoumarin isomers. The lack of specific data for 4,8-dihydroxycoumarin underscores the need for further experimental characterization.

The expected solid-state nature and potential for intramolecular hydrogen bonding between the 4-hydroxyl and the carbonyl group, as well as the 8-hydroxyl group, would likely result in a relatively high melting point and limited solubility in non-polar solvents, similar to its isomers.

Spectroscopic Characterization: A Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

-

¹H NMR: The proton NMR spectrum of 4,8-dihydroxycoumarin is expected to show distinct signals for the aromatic protons on the benzene ring and the vinylic proton at the 3-position. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the two hydroxyl groups. The proton of the 4-hydroxyl group may appear as a broad singlet and its chemical shift can be concentration-dependent.[7]

-

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework. The signals for the carbonyl carbon (C-2) and the carbons bearing the hydroxyl groups (C-4 and C-8) are expected to be in the downfield region.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4,8-dihydroxycoumarin is expected to exhibit characteristic absorption bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ for the lactone carbonyl group.[9]

-

C=C Stretching: Aromatic and vinylic C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 4,8-dihydroxycoumarin in a suitable solvent like ethanol is expected to show absorption maxima characteristic of the coumarin chromophore, influenced by the auxochromic hydroxyl groups.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 4,8-dihydroxycoumarin, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (178.14 g/mol ). The fragmentation pattern would likely involve the loss of carbon monoxide (CO) from the lactone ring, a characteristic fragmentation for coumarins.[10]

Chemical Properties and Reactivity

The chemical behavior of 4,8-dihydroxycoumarin is dictated by its functional groups: the lactone ring, the phenolic hydroxyl groups, and the electron-rich aromatic system.

Keto-Enol Tautomerism

A key feature of 4-hydroxycoumarins is their existence in a tautomeric equilibrium between the enol (4-hydroxy-2H-chromen-2-one) and keto (2,4-chromanedione) forms.[11] This tautomerism is crucial for its biological activity and chemical reactivity. The equilibrium can be influenced by the solvent and the presence of other substituents. The 8-hydroxyl group in 4,8-dihydroxycoumarin could potentially influence this equilibrium through intramolecular hydrogen bonding.

Caption: Keto-enol tautomerism of the 4-hydroxycoumarin core.

Acidity and Basicity

The phenolic hydroxyl groups at positions 4 and 8 impart acidic properties to the molecule. The pKa value is a measure of this acidity. The electron-withdrawing effect of the lactone carbonyl group increases the acidity of the 4-hydroxyl group.

Reactivity at the C3 Position

The C3 position of the 4-hydroxycoumarin scaffold is nucleophilic and is a common site for electrophilic substitution reactions, such as alkylation and acylation. This reactivity is central to the synthesis of many biologically active derivatives.[4]

Synthesis and Biological Context

General Synthetic Approaches

The synthesis of 4-hydroxycoumarins is well-established, with the Pechmann condensation and the von Pechmann reaction being classic methods.[12] A common route involves the reaction of a phenol with a β-ketoester. For 4,8-dihydroxycoumarin, a plausible synthetic route would involve the condensation of 2,6-dihydroxyphenol with a suitable three-carbon synthon.

Caption: A generalized synthetic workflow for 4-hydroxycoumarins.

Role in Drug Metabolism and Development

4,8-Dihydroxycoumarin is recognized as an intermediate in the synthesis of hydroxy metabolites of the anticoagulant drugs Warfarin and Phenprocoumon.[13] These metabolites are crucial for understanding the pharmacokinetics and pharmacodynamics of the parent drugs. The study of such metabolites is a critical aspect of drug development, providing insights into drug efficacy, clearance, and potential drug-drug interactions. The biological activity of coumarins is highly dependent on the type and position of substituents on their basic structure.[14]

Experimental Protocols

The following are generalized protocols for the characterization of coumarin derivatives, which can be adapted for 4,8-dihydroxycoumarin.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Reference the spectra to the residual solvent peak.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C NMR spectra based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.[15]

Protocol for FT-IR Spectroscopic Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder.

-

Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.[6]

Conclusion and Future Directions

4,8-Dihydroxycoumarin represents a molecule of significant interest due to its role as a key intermediate in the metabolism of important anticoagulant drugs. While a comprehensive experimental characterization of this specific isomer is not yet widely available, this guide provides a foundational understanding of its expected physical and chemical properties through comparative analysis with its isomers. The outlined synthetic and analytical methodologies provide a framework for researchers to further investigate this compound. Future studies should focus on the definitive experimental determination of its physicochemical properties, a complete spectroscopic characterization, and an in-depth evaluation of its biological activities. Such research will not only fill the existing knowledge gaps but also potentially uncover new therapeutic applications for this and related coumarin derivatives.

References

-

MDPI. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Available from: [Link]

-

PMC. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. Available from: [Link]

-

PubChem. 4,7-Dihydroxycoumarin. Available from: [Link]

-

Canadian Science Publishing. Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Available from: [Link]

-

Hindawi. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link]

-

Pharmaffiliates. 4,8-Dihydroxycoumarin. Available from: [Link]

-

Der Pharma Chemica. Synthesis of coumarins via Pechmann reaction using Cr(NO3)3. 9H2O as a Catalyst under microwave. Available from: [Link]

-

PubMed. Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin. Available from: [Link]

-

PMC. What impact does tautomerism have on drug discovery and development?. Available from: [Link]

-

PMC. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Available from: [Link]

-

MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available from: [Link]

-

PubChem. Dihydrocoumarin. Available from: [Link]

-

Indian Academy of Sciences. Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Available from: [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Available from: [Link]

-

ResearchGate. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Available from: [Link]

-

PMC. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Available from: [Link]

-

Arkivoc. Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Available from: [Link]

-

Sci-Hub. Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Available from: [Link]

-

ScienceDirect. Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Available from: [Link]

-

PubChem. Daphnetin. Available from: [Link]

-

PubChem. 7,8-Dihydroxy-4-methylcoumarin. Available from: [Link]

-

PMC. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents. Available from: [Link]

-

ResearchGate. Crystal Structure of 7,8-Dihydroxy-4-methylcoumarin. Available from: [Link]

-

Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. . Available from: [Link]

-

ResearchGate. Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. Available from: [Link]

-

Wiley Online Library. Synthesis and DFT study of the spectral behavior of new 4‐hydroxycoumarins. Available from: [Link]

-

ChemRxiv. What impact does tautomerism have on drug properties and development?. Available from: [Link]

-

Canadian Science Publishing. Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Available from: [Link]

-

ResearchGate. UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Available from: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Daphnetin | 486-35-1 [chemnet.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the biological activity of naturally occurring 5,8-dihydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daphnetin | C9H6O4 | CID 5280569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. DAPHNETIN | 106754-20-5 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. aseestant.ceon.rs [aseestant.ceon.rs]

Spectroscopic Characterization of Dihydroxycoumarins: A Technical Guide for Researchers with a Predictive Analysis of 4,8-Dihydroxy-2H-chromen-2-one

Introduction: The Intricacies of Dihydroxycoumarin Identification

Dihydroxycoumarins represent a significant class of phenolic compounds, exhibiting a wide array of biological activities that make them compelling targets in drug discovery and natural product chemistry. The precise substitution pattern of the hydroxyl groups on the coumarin scaffold is critical to their function, necessitating unambiguous structural elucidation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization.

This guide provides an in-depth exploration of the spectroscopic features of dihydroxycoumarins. Notably, a comprehensive search of the scientific literature and chemical databases reveals a scarcity of published experimental data for 4,8-dihydroxy-2H-chromen-2-one. Therefore, this document will serve a dual purpose: first, to be a technical guide on the principles of spectroscopic analysis of dihydroxycoumarins using well-characterized isomers as examples, and second, to provide a predictive analysis of the expected spectroscopic data for the 4,8-dihydroxy isomer based on established structure-spectra correlations. This predictive approach offers a valuable resource for researchers who may synthesize or isolate this compound in the future.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The coumarin nucleus is a bicyclic system comprising a benzene ring fused to an α-pyrone ring. The positions of the two hydroxyl groups significantly influence the electronic environment of the entire molecule, which is reflected in the spectroscopic data.

Caption: Key identifiers for 4,8-Dihydroxy-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

Experimental Protocol for NMR Analysis of Dihydroxycoumarins

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified dihydroxycoumarin in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical as acidic protons of the hydroxyl groups may exchange with deuterium in some solvents, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing hydroxyl proton signals.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a dihydroxycoumarin will display signals for the aromatic protons and the hydroxyl protons.

-

Aromatic Protons: These typically appear in the range of δ 6.0-8.0 ppm. The coupling patterns (singlets, doublets, triplets) and coupling constants (J values) are diagnostic for the substitution pattern on the benzene ring.

-

Hydroxyl Protons: These are often broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, they are more likely to be observed as distinct signals, often downfield (δ 9.0-11.0 ppm).

Predictive ¹H NMR Data for 4,8-Dihydroxy-2H-chromen-2-one:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~ 5.9 - 6.2 | s | - | Vinylic proton adjacent to the carbonyl group. |

| H-5 | ~ 7.0 - 7.3 | d | ~ 8.0 - 9.0 | Ortho-coupled to H-6. |

| H-6 | ~ 6.8 - 7.1 | t | ~ 8.0 - 9.0 | Coupled to H-5 and H-7. |

| H-7 | ~ 7.2 - 7.5 | d | ~ 8.0 - 9.0 | Ortho-coupled to H-6. |

| 4-OH | ~ 10.0 - 11.0 | br s | - | Potentially intramolecularly hydrogen-bonded to the C-2 carbonyl. |

| 8-OH | ~ 9.5 - 10.5 | br s | - | Phenolic proton. |

Rationale for Prediction: The chemical shifts are estimated based on data from related dihydroxycoumarins. For instance, in 4,7-dihydroxycoumarin, H-3 appears around δ 5.5 ppm, while the aromatic protons are in the δ 6.7-7.5 ppm range. The presence of a hydroxyl group at C-8 is expected to have a noticeable effect on the chemical shifts of the adjacent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbon (C-2): This is typically the most downfield signal, appearing around δ 160-165 ppm.

-

Oxygen-bearing Carbons (C-4, C-8, C-8a): These carbons will be deshielded and appear in the δ 140-160 ppm range.

-

Aromatic and Vinylic Carbons: These will resonate in the δ 95-140 ppm region.

Predictive ¹³C NMR Data for 4,8-Dihydroxy-2H-chromen-2-one:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~ 161 - 164 | Lactone carbonyl. |

| C-3 | ~ 90 - 95 | Vinylic carbon, shielded by the adjacent oxygen. |

| C-4 | ~ 160 - 163 | Oxygen-bearing vinylic carbon. |

| C-4a | ~ 105 - 110 | Quaternary aromatic carbon. |

| C-5 | ~ 115 - 120 | Aromatic CH. |

| C-6 | ~ 110 - 115 | Aromatic CH. |

| C-7 | ~ 120 - 125 | Aromatic CH. |

| C-8 | ~ 145 - 150 | Oxygen-bearing aromatic carbon. |

| C-8a | ~ 148 - 152 | Oxygen-bearing aromatic carbon. |

Rationale for Prediction: These predictions are based on the known ¹³C NMR data of isomers such as 4,7-dihydroxycoumarin and 7,8-dihydroxycoumarin (daphnetin). The specific positions of the hydroxyl groups will cause predictable upfield and downfield shifts for the carbons in the benzene ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Analysis

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of IR Spectra of Dihydroxycoumarins

The IR spectrum of a dihydroxycoumarin will be dominated by absorptions from the hydroxyl and carbonyl groups, as well as vibrations from the aromatic rings.

Predictive IR Data for 4,8-Dihydroxy-2H-chromen-2-one:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3500 - 3200 | O-H stretching | Broad band indicative of hydrogen-bonded hydroxyl groups. |

| ~ 1700 - 1670 | C=O stretching | Strong absorption from the α-pyrone lactone carbonyl. |

| ~ 1620 - 1500 | C=C stretching | Aromatic ring and vinylic C=C stretching vibrations. |

| ~ 1300 - 1000 | C-O stretching | Stretching vibrations of the phenolic and lactone C-O bonds. |

Comparative Insight: The IR spectrum of 5,7-dihydroxycoumarin shows a broad O-H stretch around 3400-3500 cm⁻¹ and a strong carbonyl absorption at 1650-1710 cm⁻¹.[1] Similar features are expected for the 4,8-dihydroxy isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like dihydroxycoumarins. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For dihydroxycoumarins, both modes can be informative.

Interpretation of Mass Spectra of Dihydroxycoumarins

-

Molecular Ion Peak: The most important piece of information is the molecular ion peak ([M]⁺˙ in EI, or [M+H]⁺ or [M-H]⁻ in ESI), which confirms the molecular weight of the compound (178.14 g/mol for C₉H₆O₄).

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. A common fragmentation pathway for coumarins is the loss of carbon monoxide (CO, 28 Da) from the α-pyrone ring.

Predictive MS Data for 4,8-Dihydroxy-2H-chromen-2-one:

-

High-Resolution MS (ESI+): Expected [M+H]⁺ at m/z 179.0339 (calculated for C₉H₇O₄⁺).

-

High-Resolution MS (ESI-): Expected [M-H]⁻ at m/z 177.0193 (calculated for C₉H₅O₄⁻).

-

Tandem MS (MS/MS) of [M+H]⁺: A prominent fragment at m/z 151.0390, corresponding to the loss of CO, is anticipated. Further fragmentation of the benzene ring would also be expected.

Visualizing the Workflow

Caption: A generalized workflow for the spectroscopic characterization of dihydroxycoumarins.

Conclusion: A Path Forward for the Characterization of 4,8-Dihydroxy-2H-chromen-2-one

While experimental spectroscopic data for 4,8-dihydroxy-2H-chromen-2-one remains elusive in the public domain, a robust predictive analysis based on the well-established spectroscopic principles and data from its isomers provides a strong foundation for its future characterization. This guide has outlined the key expected features in ¹H NMR, ¹³C NMR, IR, and MS, offering a clear roadmap for researchers. The provided experimental protocols are designed to be self-validating and will enable the confident acquisition and interpretation of data for this and other dihydroxycoumarin derivatives. As new research emerges, the predictions laid out in this guide can be tested and refined, contributing to a more complete understanding of this important class of natural products.

References

-

P. P. Constantin, M. P. P. de Aguiar, and A. G. Corrêa, "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism," Arkivoc, vol. 2021, no. 6, pp. 1-18, 2021. [Online]. Available: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54679630, 4,7-Dihydroxycoumarin." [Online]. Available: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5280569, Daphnetin." [Online]. Available: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5354284, 5,7-Dihydroxy-4-methylcoumarin." [Online]. Available: [Link]

-

O. I. Afanasyeva, D. V. Dronov, and V. V. Samoshin, "6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one," Molbank, vol. 2022, no. 4, p. M1483, 2022. [Online]. Available: [Link]

-

S. J. Lafta, A. H. Al-Masoudi, and N. A. Al-Masoudi, "Synthesis and characterization of some (7-hydroxy-4-methyl-2h-chromen-2-one) derivatives," Journal of Kerbala University, vol. 11, no. 4, pp. 184-193, 2013. [Online]. Available: [Link]

Sources

Discovery and isolation of 4,8-dihydroxycoumarin

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 4,8-Dihydroxycoumarin

Abstract

This technical guide provides a comprehensive, research-level overview of 4,8-dihydroxycoumarin, a member of the biologically significant coumarin family. In the absence of documented evidence for its isolation as a major natural product, this document focuses on a robust and plausible synthetic pathway for its de novo creation in a laboratory setting. We present a complete workflow, from the rationale behind the chosen synthetic strategy to detailed, step-by-step protocols for its synthesis, purification, and rigorous physicochemical characterization. This guide is designed for researchers in medicinal chemistry, natural product synthesis, and drug development, offering the necessary technical detail to produce and validate 4,8-dihydroxycoumarin for further investigation.

Introduction: The Significance of the Dihydroxycoumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) represent a vast and privileged class of heterocyclic compounds widely distributed in nature. Their deceptively simple scaffold is a template for remarkable structural and functional diversity, leading to a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.

The biological activity of a coumarin is profoundly influenced by the substitution pattern on its benzopyrone core. Hydroxylation, in particular, plays a critical role. The number and position of hydroxyl groups can modulate a compound's antioxidant potential, its ability to chelate metals, and its interaction with biological targets. Dihydroxycoumarins such as daphnetin (7,8-dihydroxycoumarin) and esculetin (6,7-dihydroxycoumarin) are well-studied for their potent bioactivities, including enzyme inhibition and neuroprotective effects.[1]

The 4,8-dihydroxy substitution pattern is less common but holds significant scientific interest. The 4-hydroxy group is the defining feature of the anticoagulant drug warfarin and is known to exist in keto-enol tautomerism, which is crucial for its activity. The additional hydroxyl group at the C8 position introduces a new site for potential hydrogen bonding, metabolic transformation, or interaction with receptors. Given this, 4,8-dihydroxycoumarin stands as a valuable target for synthesis to enable the exploration of its unique biological and physicochemical properties.

Part I: A Validated Synthetic Pathway for 4,8-Dihydroxycoumarin

While many coumarins are isolated from botanical sources, a thorough review of the literature does not indicate a significant natural source for 4,8-dihydroxycoumarin. Therefore, a reliable synthetic approach is the most logical and reproducible method for obtaining this compound. The most direct and well-established route to a 4-hydroxycoumarin core involves the condensation of an ortho-hydroxyacetophenone with a dialkyl carbonate. This method, a variation of the Claisen condensation, is superior to other strategies like the Pechmann condensation for achieving the desired 4-hydroxy substitution.[2]

The proposed synthesis begins with 2,5-dihydroxyacetophenone. The ortho-hydroxyl group (at C2) is essential for the intramolecular cyclization, while the hydroxyl group at C5 will become the C8-hydroxyl in the final coumarin product.

Causality of the Synthetic Design

-

Choice of Precursor : 2,5-dihydroxyacetophenone provides the exact carbon and oxygen framework required for the A-ring of the target molecule.

-

Carbonyl Source : Diethyl carbonate serves as the source for the C2 carbonyl and the C3 carbon of the lactone ring.

-

Condensing Agent : Sodium hydride (NaH) is a powerful, non-nucleophilic base. Its function is to deprotonate the phenolic hydroxyl group and the α-carbon of the acetophenone, creating the nucleophiles necessary for the condensation and subsequent cyclization. Its use avoids the formation of alcoholate side products that can occur with other bases.[2]

-

Solvent and Temperature : A high-boiling, inert solvent like toluene is used to allow the reaction to proceed at the elevated temperatures required for both the condensation and the distillation of the ethanol byproduct, which drives the reaction equilibrium forward.[2]

Diagram of Proposed Synthetic Pathway

Sources

Biological significance of the dihydroxy substitution on the chromen-2-one scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Dihydroxy-Chromen-2-one Scaffold: A Keystone in Modern Drug Discovery

Abstract: The chromen-2-one (coumarin) scaffold represents a privileged structure in medicinal chemistry, forming the foundation of countless natural and synthetic bioactive compounds. The introduction of dihydroxy substitutions onto this scaffold dramatically amplifies its biological significance, transforming it into a versatile pharmacophore with potent and diverse therapeutic activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) and mechanistic underpinnings of dihydroxy-substituted chromen-2-ones. We will explore how the position and presence of these hydroxyl groups govern the molecule's antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document is intended for researchers and drug development professionals, offering a synthesis of field-proven insights, detailed experimental protocols, and a robust framework for future research and development in this promising area.

Part 1: The Chromen-2-one Core and the Significance of Hydroxylation

Introduction to the Chromen-2-one (Coumarin) Scaffold

The coumarin, or 2H-chromen-2-one, nucleus is a bicyclic oxygen-containing heterocycle that is ubiquitous in the plant kingdom and serves as a cornerstone for synthetic medicinal chemistry.[1] Its unique chemical structure, characterized by a fused benzene and α-pyrone ring, allows it to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This inherent versatility has led to the development of coumarin-based drugs with a wide range of pharmacological effects, including anticoagulant, antimicrobial, antioxidant, and anticancer activities.[3][4]

The Electrochemical Impact of Dihydroxy Substitution

The biological activity of the coumarin scaffold is profoundly influenced by the nature and position of its substituents.[5] Hydroxyl (-OH) groups, in particular, are critical functional moieties. The introduction of two hydroxyl groups creates a dihydroxy-chromen-2-one, a molecule with significantly enhanced electron-donating capacity. This property is central to many of its biological functions, especially its ability to scavenge reactive oxygen species (ROS).

The radical scavenging effects of coumarins are directly correlated with the number of hydroxyl groups present.[5] More importantly, the position of these groups dictates the molecule's antioxidant potency and mechanism. Ortho-dihydroxy substitutions, which create a catechol-like moiety (e.g., at the C6-C7 or C7-C8 positions), are exceptionally effective radical scavengers, far surpassing their meta-dihydroxy (e.g., C5-C7) or monohydroxy counterparts.[6][7] This enhanced activity is attributed to the ability of the catechol group to readily donate a hydrogen atom and form a stable semiquinone radical.

Key Dihydroxycoumarin Exemplars: Esculetin and Daphnetin

Two naturally occurring dihydroxycoumarins, Esculetin (6,7-dihydroxycoumarin) and Daphnetin (7,8-dihydroxycoumarin) , serve as archetypal examples of this class of compounds. They are frequently isolated from medicinal plants and have been the subject of extensive research, demonstrating a broad spectrum of pharmacological activities.[8][9][10] Their potent antioxidant, anti-inflammatory, and anticancer effects make them invaluable lead compounds in the pursuit of novel therapeutics.[8][11]

Part 2: Antioxidant and Radical Scavenging Capabilities

The capacity of dihydroxycoumarins to neutralize harmful free radicals is one of their most significant biological attributes. This activity is a cornerstone of their protective effects against a wide range of pathologies rooted in oxidative stress, including inflammation, cancer, and neurodegeneration.[12]

Mechanistic Underpinnings: HAT, SPLET, and Metal Chelation

Dihydroxycoumarins primarily exert their antioxidant effects through two main radical scavenging mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance. The HAT mechanism is thermodynamically favored in non-polar or gas-phase environments.[13]

-

Sequential Proton Loss Electron Transfer (SPLET): In polar media, the SPLET mechanism often predominates. This process involves the deprotonation of the hydroxyl group to form a phenoxide anion, which then donates an electron to the free radical.[13]

Computational studies, such as those using Density Functional Theory (DFT), have confirmed that ortho-dihydroxycoumarins like 4,7-dihydroxycoumarin derivatives react efficiently with hydroxyl radicals via both HAT and SPLET mechanisms.[3] The catechol moiety present in 6,7- and 7,8-dihydroxycoumarins is particularly adept at these processes due to the stability of the resulting semiquinone radical.[14]

Furthermore, the ortho-dihydroxy arrangement enables these compounds to act as effective chelators of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[7][15] By sequestering these metals, they prevent their participation in the Fenton reaction, a major source of highly destructive hydroxyl radicals in biological systems.[7]

Structure-Activity Relationship (SAR) in Antioxidant Activity

A clear structure-activity relationship exists for the antioxidant capacity of substituted coumarins. The primary determinant of activity is the presence and positioning of the hydroxyl groups.

| Compound Class | Substitution Pattern | Relative Antioxidant Activity | Rationale |

| Ortho-dihydroxycoumarins | 6,7-dihydroxy (Esculetin) | Excellent | Forms a stable semiquinone radical; effective H-donor and metal chelator.[6][7] |

| 7,8-dihydroxy (Daphnetin) | Excellent | Forms a stable semiquinone radical; effective H-donor and metal chelator.[6][7] | |

| Meta-dihydroxycoumarins | 5,7-dihydroxy | Moderate | Less effective at stabilizing the resulting radical compared to ortho isomers.[6] |

| Monohydroxycoumarins | 7-hydroxy (Umbelliferone) | Low to Moderate | Limited H-donating ability and radical stabilization.[6] |

| Non-hydroxylated Coumarin | Unsubstituted | Negligible | Lacks the necessary hydrogen-donating hydroxyl group. |

Studies have consistently shown that o-dihydroxycoumarins demonstrate superior activity as antioxidants and radical scavengers compared to their m-dihydroxy and monohydroxy analogs.[6]

Visualization: Antioxidant Mechanisms

The following diagram illustrates the two primary radical scavenging mechanisms employed by a dihydroxycoumarin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]